molecular formula C14H13F3N2OS2 B299538 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide

Cat. No. B299538
M. Wt: 346.4 g/mol
InChI Key: JOFFOCMIDADOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide, also known as TBTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TBTS belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is also stable under normal laboratory conditions. However, one limitation of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new anti-cancer drugs. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide could also be used in the development of new therapies for Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide and its potential therapeutic applications.

Synthesis Methods

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic anhydride to yield 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide.

Scientific Research Applications

2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C14H13F3N2OS2

Molecular Weight

346.4 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C14H13F3N2OS2/c15-14(16,17)9-3-4-11-10(7-9)18-13(22-11)21-8-12(20)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8H2

InChI Key

JOFFOCMIDADOSR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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